Tomatidine hydrochloride
Description
Tomatidine hydrochloride (TH) is a steroidal alkaloid derived from the hydrolysis of α-tomatine, a glycoalkaloid abundant in tomato leaves, flowers, and unripe fruits . Its molecular formula is C₂₇H₄₅NO₂·HCl, with a molecular weight of 452.11 g/mol .
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h16-24,28-29H,5-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXHVPYRDFJKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,7,9,13-Tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-ol;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the spiro structure, followed by functional group modifications to introduce the piperidine and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5’,7,9,13-Tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Antiviral Applications
Tomatidine has shown significant antiviral activity, particularly against the Chikungunya virus (CHIKV). In vitro studies demonstrated that TH effectively reduces CHIKV progeny release in human liver cells (Huh7). The effective concentration (EC50) for inhibiting viral replication was found to be as low as 1.3 µM, with a selectivity index (SI) of 120, indicating its high specificity and potency as an antiviral agent .
Key Findings:
- Inhibition of CHIKV : At a concentration of 10 µM, tomatidine reduced infectious virus particles by up to 95.5% compared to controls .
- Post-infection Efficacy : TH was effective when administered up to 6 hours post-infection, showcasing its potential for therapeutic use after viral exposure .
- Mechanism of Action : The compound appears to interfere with multiple stages of the viral life cycle, possibly affecting nucleocapsid formation and virion assembly .
Antibacterial Applications
Tomatidine hydrochloride has also demonstrated antibacterial properties, particularly against drug-resistant strains such as Staphylococcus aureus. Studies indicate that TH can inhibit bacterial growth and may serve as a lead antibiotic molecule for developing new treatments .
Key Findings:
- Bacterial Resistance : TH showed effectiveness against antibiotic-resistant Staphylococcus aureus strains, suggesting its potential role in combating bacterial infections .
- Combination Therapy : When combined with other antibiotics, tomatidine enhances their efficacy, indicating its potential for use in combination therapies .
Anticancer Applications
Recent studies have explored the anticancer properties of this compound. Research indicates that TH can inhibit tumor growth and proliferation in various cancer cell lines, including gastric cancer-derived cells.
Key Findings:
- Tumor Growth Inhibition : Tomatidine significantly reduced tumor size in vivo models and inhibited the proliferation of cancer cells in vitro .
- Mechanism : The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Anti-inflammatory Applications
Tomatidine has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that TH can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα.
Key Findings:
- Cytokine Suppression : In both in vitro and in vivo studies, TH significantly reduced levels of inflammatory markers, suggesting its potential use in managing chronic inflammatory conditions .
- Pain Management : Given its effects on inflammation, tomatidine may also play a role in alleviating chronic pain conditions associated with inflammation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5’,7,9,13-Tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Bioactivities :
- Anti-inflammatory: Suppresses NF-κB and JNK signaling, reducing airway hyperresponsiveness and eosinophil infiltration in asthmatic mice .
- Anti-aging : Enhances mitophagy via SKN-1/Nrf2 pathways, improving lifespan and healthspan in C. elegans .
- Anticancer : Inhibits proliferation of HT-29, HeLa, and MCF-7 cancer cells in vitro (70–80% inhibition at 100 µM) .
- Antiparasitic: Synergizes with posaconazole against Trypanosoma cruzi intracellular amastigotes (EC₅₀ ≤1 µM) .
- Antiviral : Binds SARS-CoV-2 enzymes (3CLpro, PLpro, NSP15) with stable protein-ligand interactions .
Comparison with Structurally and Functionally Similar Compounds
α-Tomatine vs. Tomatidine Hydrochloride
Key Insight : α-Tomatine exhibits stronger in vivo antitumor activity, while TH’s aglycone structure enhances cellular uptake and solubility .
Antiparasitic Agents: TH vs. Reference Drugs
In a study against T. cruzi, TH demonstrated superior potency to benznidazole (Bz):
| Compound | EC₅₀ (Intracellular Amastigotes) | Synergy with Posaconazole (ΣFICI) |
|---|---|---|
| Tomatidine HCl | ≤1 µM | 0.2–0.5 (synergistic) |
| Benznidazole (Bz) | 2.2 µM | N/A |
| FTY720 | ≤1 µM | N/A |
Mechanistic Note: TH disrupts sterol biosynthesis, a critical pathway in T. cruzi survival, enhancing posaconazole’s efficacy .
Antiviral Compounds: TH vs. Patchouli Alcohol
Both compounds inhibit SARS-CoV-2 enzymes, but TH exhibits superior pharmacokinetics:
Anti-Aging Compounds: TH vs. Rapamycin
| Parameter | Tomatidine HCl | Rapamycin |
|---|---|---|
| Target Pathway | SKN-1/Nrf2, mitophagy | mTOR inhibition |
| Lifespan Extension | 20–25% in C. elegans | 10–15% in mice |
| Side Effects | Minimal oxidative stress | Immunosuppression |
Advantage: TH avoids immunosuppressive risks, offering a safer profile for age-related interventions .
Biological Activity
Tomatidine hydrochloride, a natural steroidal alkaloid derived from the tomato plant, has garnered attention for its diverse biological activities. This article explores its antiviral, antibacterial, and anticancer properties, supported by recent research findings and case studies.
1. Antiviral Activity
Tomatidine has demonstrated significant antiviral effects, particularly against the Chikungunya virus (CHIKV). Research indicates that tomatidine can drastically reduce the number of infected cells and progeny virions in vitro. For instance, a study showed that treatment with 10 µM tomatidine resulted in a 95.5% reduction in virus titer compared to control groups .
Key Findings:
- Mechanism of Action: Tomatidine acts primarily after virus attachment and entry into cells, inhibiting viral replication at post-entry stages. It reduces the expression of viral proteins, thereby controlling the viral load in infected cells .
- Dosage Efficacy: The effective concentration (EC50) for tomatidine against CHIKV was found to be approximately 2.3 µM, highlighting its potency at low concentrations .
2. Antibacterial Properties
Tomatidine also exhibits antibacterial activity, particularly against Staphylococcus aureus. Studies have shown that it enhances the efficacy of aminoglycoside antibiotics, making it a potential adjunct therapy in treating resistant bacterial infections .
Research Insights:
- Synergistic Effects: Tomatidine was found to potentiate the effects of aminoglycosides, leading to strong bactericidal activity. This was evidenced by time-kill experiments showing enhanced killing kinetics when combined with these antibiotics .
- Virulence Factor Modulation: It inhibits the expression of virulence-associated genes in S. aureus, suggesting a dual role as both an antibiotic enhancer and an anti-virulence agent .
3. Anticancer Activity
Recent studies have indicated that tomatidine possesses anticancer properties, particularly against gastric cancer cell lines. In vivo experiments demonstrated that tomatidine significantly inhibited tumor growth in mouse models .
Experimental Results:
- Tumor Growth Inhibition: Mice treated with tomatidine showed reduced tumor weights compared to control groups, indicating its potential as a therapeutic agent in cancer treatment .
- Mechanism of Action: The compound appears to affect cellular proliferation pathways, although the exact mechanisms remain under investigation.
4. Muscle Growth Stimulation
Tomatidine has been identified as a potential therapeutic agent for muscle atrophy. It activates mTORC1 signaling pathways, which are crucial for muscle cell growth and regeneration .
Findings on Muscle Activity:
- Increased Muscle Mass: In animal models, tomatidine treatment led to increased muscle mass and strength, suggesting its utility in combating muscle-wasting conditions .
- Recovery Enhancement: It facilitated recovery from muscle atrophy induced by various factors, indicating its role in muscle health maintenance.
5. Summary Table of Biological Activities
| Biological Activity | Target/Pathogen | Effectiveness | Mechanism |
|---|---|---|---|
| Antiviral | Chikungunya virus | EC50 = 2.3 µM | Inhibits viral protein expression post-entry |
| Antibacterial | Staphylococcus aureus | Synergistic with antibiotics | Reduces virulence factor expression |
| Anticancer | Gastric cancer cells | Significant tumor inhibition | Affects proliferation pathways |
| Muscle Growth | Skeletal muscle | Increased mass and strength | Activates mTORC1 signaling |
Q & A
Q. Table 1: Analytical Parameters for this compound
| Technique | Parameters | Key Peaks/Features |
|---|---|---|
| HPLC | Column: C18; Flow: 1.0 mL/min; λ: 210 nm | Retention time: ~8.2 min |
| LC-MS | ESI+; m/z 452.11 [M+H]⁺ | Fragments: m/z 434.10 (loss of H2O) |
| NMR (¹H) | DMSO-d6, 400 MHz | δ 5.35 (H-6), δ 3.45 (H-3α) |
What are the standard protocols for safe handling and storage of this compound in laboratory settings?
Answer:
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Desiccate to avoid hygroscopic effects .
- Handling: Use nitrile gloves (tested for chemical compatibility via ASTM F739 standards) and lab coats. Conduct work in a fume hood to minimize inhalation risks .
- Decontamination: Clean spills with 70% ethanol followed by sodium bicarbonate solution to neutralize acidic residues .
What molecular mechanisms explain this compound’s anti-inflammatory and autophagy-modulating effects?
Answer:
- NF-κB Pathway Inhibition: Tomatidine suppresses LPS-induced I-κBα phosphorylation, preventing NF-κB nuclear translocation. Use luciferase reporter assays in RAW264.7 macrophages to quantify inhibition .
- JNK Signaling Modulation: Reduces c-Jun phosphorylation via JNK inactivation. Western blotting with phospho-specific antibodies (e.g., p-JNK, p-c-Jun) is critical for validation .
- Autophagy Induction: Assess LC3-II/LC3-I ratio via immunoblotting in muscle atrophy models. Combine with lysosomal inhibitors (e.g., chloroquine) to measure autophagic flux .
How should researchers design experiments to investigate Tomatidine’s role in cancer pathways?
Answer:
- In Silico Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., PI3K/AKT, MAPK). Validate with molecular dynamics simulations (GROMACS) to assess stability .
- In Vitro Models: Treat cancer cell lines (e.g., MCF-7, A549) with 10–40 μM Tomatidine for 24–48 hours. Measure apoptosis (Annexin V/PI staining) and proliferation (MTT assay) .
- In Vivo Validation: Use xenograft models (e.g., nude mice) with daily oral doses (10–20 mg/kg). Monitor tumor volume and perform immunohistochemistry for Ki-67 and cleaved caspase-3 .
How can contradictory data on Tomatidine’s bioactivity across studies be resolved?
Answer: Contradictions often arise from:
- Purity Variability: Ensure batch-to-batch consistency via HPLC and LC-MS. Impurities >2% can skew results .
- Cell Line Specificity: Test multiple lines (e.g., primary vs. immortalized cells) due to pathway heterogeneity.
- Dosage Optimization: Perform dose-response curves (1–100 μM) to identify non-toxic, bioactive ranges .
What in silico strategies are effective for predicting Tomatidine’s novel targets?
Answer:
- Phylogenetic Analysis: Compare structural analogs (e.g., solasodine) to identify conserved binding motifs.
- Network Pharmacology: Use STRING or KEGG databases to map protein-protein interactions in pathways like mTOR or AMPK .
- Machine Learning: Train models on known steroidal alkaloid targets (e.g., Cyclopamine) to predict off-target effects .
How can researchers evaluate synergistic effects of Tomatidine with other compounds?
Answer:
- Combinatorial Screens: Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤0.5 .
- Transcriptomic Profiling: Perform RNA-seq on treated cells to identify co-regulated genes (e.g., IL-6, TNF-α) and pathway crosstalk .
- Animal Models: Co-administer with standard therapeutics (e.g., dexamethasone) and measure additive reductions in inflammation biomarkers (e.g., CRP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
